3H-Oxazolo(3,4-a)pyridine, hexahydro-3-imino-1-(m-tolyl)-, hydrochloride, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Oxazolo(3,4-a)pyridine, hexahydro-3-imino-1-(m-tolyl)-, hydrochloride, (Z)- is a chemical compound with the molecular formula C14-H18-N2-O.Br-H and a molecular weight of 311.26 . This compound is known for its unique structure, which includes an oxazolo ring fused to a pyridine ring, and is often used in various scientific research applications.
Vorbereitungsmethoden
The synthesis of 3H-Oxazolo(3,4-a)pyridine, hexahydro-3-imino-1-(m-tolyl)-, hydrochloride, (Z)- involves several steps. The synthetic route typically starts with the preparation of the oxazolo ring, followed by the fusion with the pyridine ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
3H-Oxazolo(3,4-a)pyridine, hexahydro-3-imino-1-(m-tolyl)-, hydrochloride, (Z)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 3H-Oxazolo(3,4-a)pyridine, hexahydro-3-imino-1-(m-tolyl)-, hydrochloride, (Z)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3H-Oxazolo(3,4-a)pyridine, hexahydro-3-imino-1-(m-tolyl)-, hydrochloride, (Z)- can be compared with other similar compounds, such as (1R,8aR)-1-(3-methylphenyl)-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-imine, hydrobromide . These compounds share structural similarities but may differ in their chemical properties, reactivity, and biological activities. The uniqueness of 3H-Oxazolo(3,4-a)pyridine, hexahydro-3-imino-1-(m-tolyl)-, hydrochloride, (Z)- lies in its specific structure and the resulting properties that make it suitable for various applications .
Eigenschaften
CAS-Nummer |
5583-21-1 |
---|---|
Molekularformel |
C14H19BrN2O |
Molekulargewicht |
311.22 g/mol |
IUPAC-Name |
(1R,8aS)-1-(3-methylphenyl)-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-imine;hydrobromide |
InChI |
InChI=1S/C14H18N2O.BrH/c1-10-5-4-6-11(9-10)13-12-7-2-3-8-16(12)14(15)17-13;/h4-6,9,12-13,15H,2-3,7-8H2,1H3;1H/t12-,13+;/m0./s1 |
InChI-Schlüssel |
FCWWULHEIMJNKF-JHEYCYPBSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)[C@@H]2[C@@H]3CCCCN3C(=N)O2.Br |
Kanonische SMILES |
CC1=CC(=CC=C1)C2C3CCCCN3C(=N)O2.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.